Cas no 67-06-1 (Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide)
![Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide structure](https://it.kuujia.com/scimg/cas/67-06-1x500.png)
67-06-1 structure
Nome del prodotto:Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide
Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide
- Trimethyl-(2-o-tolyloxy-aethyl)-ammonium, Bromid
- Choline o-tolyl ether bromide
- TM 18
- LS-19098
- n,n,n-trimethyl-2-(2-methylphenoxy)ethanaminium bromide
- trimethyl-(2-o-tolyloxy-ethyl)-ammonium, bromide
- AR-1K0870
- AMMONIUM, (2-(o-TOLYLOXY)ETHYL)TRIMETHYL-, BROMIDE
- (2-(o-Tolyloxy)ethyl)trimethylammonium bromide
- AC1Q1RE6
- AC1L1M0L
- Trimethyl-(2-o-tolyloxy-aethyl)-ammonium, Bromid; Choline o-tolyl ether bromide; TM 18; LS-19098; n,n,n-trimethyl-2-(2-methylphenoxy)ethanaminium bromide; trimethyl-(2-o-tolyloxy-ethyl)-ammonium, bromide; AR-1K0870; AMMONIUM, (2-(o-TOLYLOXY)ETHYL)TRIMETHYL-, BROMIDE; (2-(o-Tolyloxy)ethyl)trimethylammonium bromide; AC1Q1RE6; AC1L1M0L;
- 67-06-1
- N,N,N-Trimethyl-2-(2-methylphenoxy)ethan-1-aminium bromide
- DTXSID20985820
- beta-(o-Toloxy)ethyltrimethylammonium bromide
-
- Inchi: InChI=1S/C12H20NO.BrH/c1-11-7-5-6-8-12(11)14-10-9-13(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1
- Chiave InChI: SJYDJVHITWHSES-UHFFFAOYSA-M
- Sorrisi: CC1=CC=CC=C1OCC[N+](C)(C)C.[Br-]
Proprietà calcolate
- Massa esatta: 252.9163
- Massa monoisotopica: 273.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 9.23
Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide Letteratura correlata
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
67-06-1 (Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide) Prodotti correlati
- 2169386-30-3(2-isothiocyanato-2-methyl-4-phenylbutanoic acid)
- 2137141-64-9(methyl (2S)-2-(4R)-2,2-dimethyl-1,3-dioxolan-4-yl-2-(2-methylpropyl)aminoacetate)
- 2548987-78-4(4-(4-Methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine)
- 1823008-81-6(4-Bromo-3-sulfanylphenol)
- 2680830-02-6(benzyl N-3-(1,3-dioxaindan-5-yloxy)-2-hydroxypropyl-N-methylcarbamate)
- 1521918-18-2(3-5-(trifluoromethyl)furan-2-ylpropanoic acid)
- 1805540-57-1(3-(Difluoromethyl)-4-iodo-2-nitropyridine-6-carboxylic acid)
- 1337882-35-5(3-Chloroisoquinoline-8-carbaldehyde)
- 392303-18-3(N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide)
- 1344485-14-8(4-(3S)-3-aminobutyl-2-fluorophenol)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
